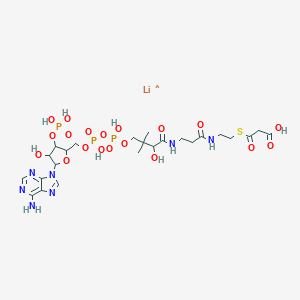

Malonyl coenzyme A lithium salt

概要

説明

マロニル補酵素A リチウム塩は、さまざまな生化学経路における重要な分子である補酵素Aの誘導体です。この化合物は、脂肪酸とポリケチドの合成、およびミトコンドリア膜を介したα-ケトグルタル酸の輸送において重要な役割を果たします。 アセチル補酵素Aカルボキシラーゼによって触媒されるアセチル補酵素Aのカルボキシル化によって形成されます .

準備方法

合成経路および反応条件

マロニル補酵素A リチウム塩の合成は通常、アセチル補酵素Aのカルボキシル化を伴います。この反応は、アセチル補酵素Aにカルボキシル基を付加してマロニル補酵素Aを形成するアセチル補酵素Aカルボキシラーゼによって触媒されます。 リチウム塩の形は、遊離酸を水酸化リチウムで中和することによって得られます .

工業生産方法

マロニル補酵素A リチウム塩の工業生産は、同様の原理に従いますが、より大規模です。このプロセスには、アセチル補酵素Aカルボキシラーゼを過剰に生産するように設計された微生物の発酵、続いてマロニル補酵素Aの抽出と精製が含まれます。 最後のステップは、遊離酸をリチウム塩の形に変換することです .

化学反応の分析

Primary Reaction Types

Malonyl-CoA participates in three principal reaction classes:

Decarboxylation and Metabolic Regulation

Decarboxylation of Malonyl-CoA by malonyl-CoA decarboxylase (MCD) yields acetyl-CoA, linking fatty acid synthesis to energy metabolism. This reaction:

- Occurs in mitochondria and peroxisomes.

- Regulates malonyl-CoA levels, indirectly controlling carnitine palmitoyltransferase 1 (CPT1) activity and fatty acid oxidation .

Inhibitors :

Stability and Degradation

Malonyl-CoA lithium salt exhibits the following stability profile:

- Aqueous solution : Stable for ≤24 hours at 4°C (recommended concentration: 10 mg/mL in PBS) .

- Solid form : Stable for ≥4 years at -20°C .

- Degradation products : CO₂, inorganic phosphates, and free CoA under alkaline conditions .

Comparative Analysis With Related CoA Derivatives

| Compound | Structure | Primary Role | Distinct Feature |

|---|---|---|---|

| Malonyl-CoA | C₂₄H₃₇N₇O₁₉P₃SLi | Fatty acid/polyketide elongation | Inhibits CPT1, regulating β-oxidation |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Citric acid cycle substrate | Central to energy metabolism |

| Succinyl-CoA | C₂₅H₄₀N₇O₁₉P₃S | Heme synthesis precursor | Key intermediate in the TCA cycle |

科学的研究の応用

Key Applications

- Metabolic Studies

- Biochemical Pathways

- Drug Development

- Enzyme Activity Research

- Food Science

Case Study 1: Fatty Acid Synthesis in Cancer Cells

Research has shown that fatty acid synthesis supports cancer cell proliferation, which is essential for membrane generation and bioenergetics. Studies utilizing Malonyl-CoA have provided insights into how cancer cells manipulate fatty acid metabolism to sustain growth .

Case Study 2: Regulation of Energy Homeostasis

Investigations into hypothalamic lipids have highlighted the role of Malonyl-CoA in regulating energy homeostasis, influencing both food intake and energy expenditure. This research underscores the compound's importance in understanding obesity-related mechanisms .

Data Table: Applications Summary

| Application Area | Description | Key Findings/Implications |

|---|---|---|

| Metabolic Studies | Investigates fatty acid metabolism and energy utilization | Essential for understanding metabolic disorders |

| Biochemical Pathways | Explores malonylation processes affecting protein function | Impacts signaling pathways related to various diseases |

| Drug Development | Aids in developing treatments for metabolic disorders | Insights into therapeutic targets for obesity and diabetes |

| Enzyme Activity Research | Measures activity of malonyl-CoA-dependent enzymes | Important for elucidating enzyme kinetics |

| Food Science | Studies effects of fatty acids on food quality | Enhances nutritional product development |

作用機序

マロニル補酵素A リチウム塩は、主に脂肪酸合成における中間体としての役割を通じて効果を発揮します。脂肪酸シンターゼの基質として働き、脂肪酸鎖の伸長を触媒します。 この化合物はまた、ミトコンドリア膜を介したα-ケトグルタル酸の輸送を調節し、エネルギー産生と代謝フラックスに影響を与えます .

類似化合物との比較

類似化合物

アセチル補酵素A: マロニル補酵素Aの合成における前駆体。

スクシニル補酵素A: クエン酸回路に関与しています。

プロピオニル補酵素A: 奇数鎖脂肪酸の代謝に関与しています.

独自性

マロニル補酵素A リチウム塩は、脂肪酸とポリケチドの合成における特定の役割のためにユニークです。 他の補酵素A誘導体とは異なり、これらの生合成経路で伸長ユニットとしてのみ使用され、複雑な脂質と二次代謝産物の生産に不可欠です .

生物活性

Malonyl Coenzyme A lithium salt (Mal-CoA) is a significant metabolite involved in various biochemical pathways, particularly in fatty acid metabolism and polyketide synthesis. This article explores the biological activity of Mal-CoA, focusing on its roles, mechanisms, and implications in cellular processes.

Overview of Malonyl Coenzyme A

Malonyl-CoA is synthesized from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC). It serves as a crucial building block in the biosynthesis of fatty acids and polyketides. The lithium salt form is particularly noted for its stability and utility in research applications.

Key Functions

- Fatty Acid Synthesis : Malonyl-CoA acts as an extender unit in fatty acid synthesis, where it condenses with acetyl-CoA to form longer-chain fatty acids.

- Polyketide Synthesis : It is essential in the biosynthesis of bacterial aromatic polyketides, which have significant pharmaceutical applications.

- Regulation of Metabolic Pathways : Malonyl-CoA plays a role in regulating energy metabolism by inhibiting carnitine palmitoyltransferase I (CPT1), thereby reducing fatty acid oxidation when energy substrates are abundant.

Inhibition of mTORC1

Recent studies indicate that Malonyl-CoA functions as an endogenous ATP-competitive inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). Elevated levels of Malonyl-CoA, often resulting from the inhibition of fatty acid synthase (FASN), can downregulate mTORC1 activity, linking lipid metabolism to cellular growth and survival pathways.

- Case Study : In yeast and mammalian cells, exogenous treatment with Mal-CoA resulted in reduced mTORC1 activity, demonstrating a direct regulatory mechanism where Mal-CoA binds to the mTOR catalytic pocket .

Impact on Cancer Cell Metabolism

High levels of Malonyl-CoA have been associated with apoptosis in cancer cells. By inhibiting FASN, researchers observed an accumulation of Malonyl-CoA that led to increased apoptosis rates among proliferating cancer cells. This suggests a potential therapeutic avenue for targeting lipid metabolism in cancer treatment.

Experimental Evidence

- Cell Culture Studies : In experiments involving MCF-7 human breast cancer cells and U2OS osteosarcoma cells, inhibition of FASN led to significant increases in intracellular Malonyl-CoA levels and subsequent downregulation of mTORC1 activity .

- Metabolic Switch : Malonyl-CoA has been characterized as a metabolic switch that regulates insulin sensitivity and glucose metabolism. Increased levels of this metabolite have been linked to enhanced glucose oxidation while decreasing fatty acid oxidation .

Data Table: Biological Activities and Effects of this compound

特性

InChI |

InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIJLICRFQMMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38LiN7O19P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585218 | |

| Record name | PUBCHEM_16219642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

860.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108347-84-8 | |

| Record name | PUBCHEM_16219642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。